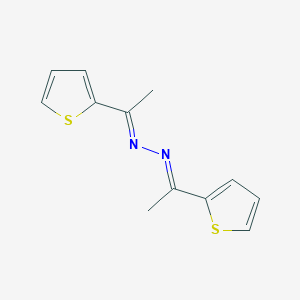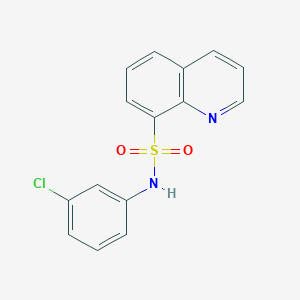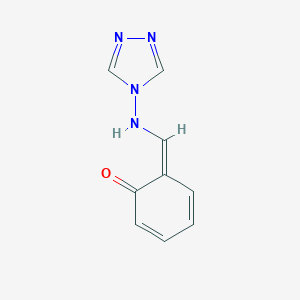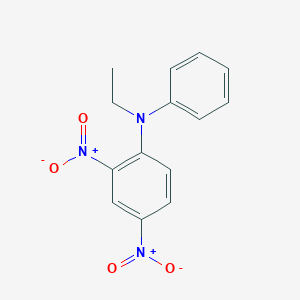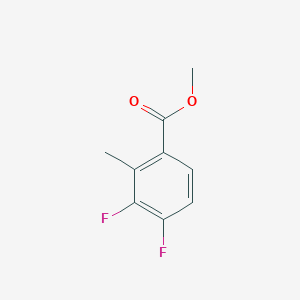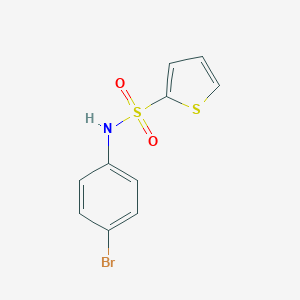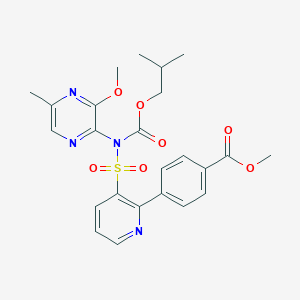![molecular formula C22H24N4O2 B182953 (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione CAS No. 984-01-0](/img/structure/B182953.png)
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione, also known as MitoTam, is a novel compound that has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves the inhibition of mitochondrial complex I, leading to the disruption of the electron transport chain and the production of reactive oxygen species (ROS). This results in the activation of cell death pathways in cancer cells, leading to their apoptosis. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to increase mitochondrial biogenesis and improve mitochondrial function, making it a potential therapeutic agent for mitochondrial dysfunction.
生化学的および生理学的効果
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and increase mitochondrial biogenesis and function. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One advantage of using (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione in lab experiments is its specificity for mitochondrial complex I, making it a useful tool for studying mitochondrial function. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of using (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione. One potential direction is the development of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione analogs with improved solubility and potency. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione could be studied for its potential applications in other diseases, such as metabolic disorders and aging. Finally, the mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione could be further elucidated to better understand its effects on mitochondrial function and cell death pathways.
In conclusion, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is a promising compound with potential applications in scientific research. Its ability to inhibit mitochondrial complex I and induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer treatment. Additionally, its ability to improve mitochondrial function and reduce oxidative stress and inflammation makes it a potential therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione and its analogs.
合成法
The synthesis of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves the reaction of 4-dimethylaminobenzaldehyde with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and mitochondrial dysfunction.
特性
CAS番号 |
984-01-0 |
|---|---|
製品名 |
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
分子式 |
C22H24N4O2 |
分子量 |
376.5 g/mol |
IUPAC名 |
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H24N4O2/c1-25(2)17-9-5-15(6-10-17)13-19-21(27)24-20(22(28)23-19)14-16-7-11-18(12-8-16)26(3)4/h5-14H,1-4H3,(H,23,28)(H,24,27)/b19-13-,20-14+ |
InChIキー |
YBDCSKNFSXQMSN-AXPXABNXSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



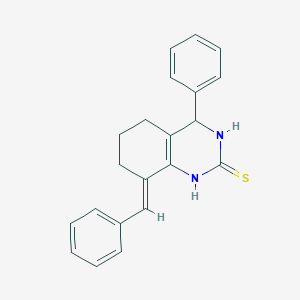
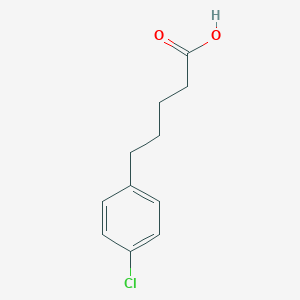
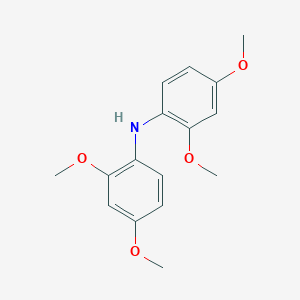
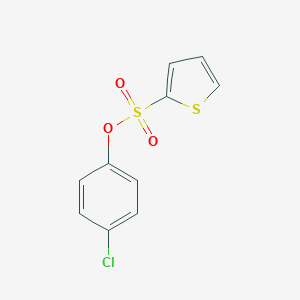
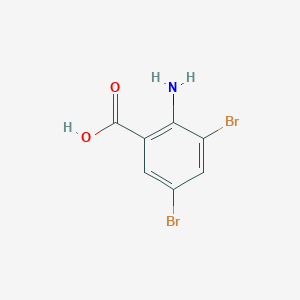
![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)

